Cas no 1412258-41-3 (tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate)
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (R)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
- tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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- Inchi: 1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14)/t10-/m1/s1
- InChI Key: AXNAHFQBVPFTPL-SNVBAGLBSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@]1(CO)CCNC1
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3920-100MG |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412258-41-3 | 95% | 100MG |
¥ 1,603.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3920-250MG |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412258-41-3 | 95% | 250MG |
¥ 2,560.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3920-500MG |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412258-41-3 | 95% | 500MG |
¥ 4,270.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3920-1G |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412258-41-3 | 95% | 1g |
¥ 6,402.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3920-5G |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412258-41-3 | 95% | 5g |
¥ 19,206.00 | 2023-04-07 | |
| Ambeed | A979464-1g |
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412258-41-3 | 98% | 1g |
$956.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3920-100mg |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412258-41-3 | 95% | 100mg |
¥1604.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3920-250mg |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412258-41-3 | 95% | 250mg |
¥2561.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3920-500mg |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412258-41-3 | 95% | 500mg |
¥4269.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3920-1g |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412258-41-3 | 95% | 1g |
¥6402.0 | 2024-04-24 |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate Suppliers
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Comprehensive Overview of tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate (CAS No. 1412258-41-3)
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate (CAS No. 1412258-41-3) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This chiral building block features a pyrrolidine core with both hydroxymethyl and carbamate functional groups, making it valuable for designing bioactive molecules. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, a critical factor in modern drug discovery workflows.
The compound's structural uniqueness lies in its (3R)-stereochemistry, which is pivotal for enantioselective applications. Researchers frequently employ it in the development of protease inhibitors, neurological modulators, and kinase-targeted therapies – areas dominating recent medicinal chemistry publications. With the growing demand for chiral auxiliaries and pharmaceutical intermediates, CAS No. 1412258-41-3 has gained attention in high-throughput screening platforms and combinatorial chemistry libraries.
Recent studies highlight its role in optimizing drug-like properties, particularly in improving blood-brain barrier permeability – a hot topic in neurodegenerative disease research. The hydroxymethyl moiety allows further derivatization, enabling structure-activity relationship (SAR) studies for GPCR-targeted compounds. These applications align with current industry trends toward fragment-based drug design and small molecule therapeutics.
From a synthetic chemistry perspective, the compound demonstrates excellent compatibility with cross-coupling reactions and click chemistry approaches. Its stability under microwave-assisted synthesis conditions makes it suitable for accelerated medicinal chemistry programs. Analytical data shows high purity levels (>98%) by HPLC and LC-MS, meeting stringent requirements for preclinical development candidates.
The pharmaceutical industry's shift toward targeted protein degradation and molecular glues has created new opportunities for this scaffold. Its pyrrolidine ring system fits well with E3 ligase binding pharmacophores, while the Boc group allows controlled deprotection for conjugate formation. These characteristics explain its growing presence in PROTAC (Proteolysis Targeting Chimeras) research publications.
Quality control protocols for CAS No. 1412258-41-3 typically involve chiral HPLC to verify enantiomeric excess, alongside 1H/13C NMR and FT-IR spectroscopy for structural confirmation. The compound's solubility profile in polar aprotic solvents (DMSO, DMF) facilitates its use in automated synthesis platforms, a key consideration for AI-driven drug discovery initiatives.
Environmental and safety assessments indicate favorable green chemistry metrics for processes involving this intermediate. The carbamate functionality shows predictable degradation pathways in biodegradation studies, addressing growing concerns about sustainable pharmaceutical manufacturing. These attributes contribute to its inclusion in benign-by-design molecular frameworks.
Emerging applications include its use as a precursor for bioorthogonal probes in chemical biology studies. The hydroxymethyl group serves as an attachment point for fluorescent tags or affinity labels, enabling target engagement studies in live-cell imaging experiments. This versatility supports the compound's relevance in theranostic development pipelines.
From a regulatory standpoint, the compound falls outside controlled substance classifications, facilitating global research collaborations. Storage recommendations suggest 2-8°C under inert atmosphere for long-term stability, with typical shelf lives exceeding 24 months when properly handled. These practical considerations enhance its utility in distributed research networks and virtual screening consortia.
The scientific literature reveals increasing patent activity surrounding derivatives of tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate, particularly in oncological and anti-inflammatory applications. Its molecular weight (215.27 g/mol) and Lipinski rule compliance make it attractive for lead optimization programs. Computational studies suggest favorable molecular docking characteristics with several disease-relevant targets.
Supply chain data indicates growing availability through specialized fine chemical suppliers, with current Good Manufacturing Practice (cGMP) options emerging to support clinical-stage development. The compound's scalable synthesis route – typically involving asymmetric hydrogenation of appropriate precursors – ensures consistent quality across batch productions.
Future research directions may explore its incorporation into macrocyclic architectures or peptidomimetics, building upon current successes in conformationally constrained drug design. The compound's balanced hydrophilic-lipophilic character (logP ~0.8) positions it well for these developments, particularly in cell-penetrating molecular constructs.
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